molecular formula C₉¹³C₆H₁₄INO₄ B1160029 3'-Iodo-L-thyronine-13C6

3'-Iodo-L-thyronine-13C6

Cat. No.: B1160029
M. Wt: 405.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Iodo-L-thyronine-13C6 is a stable isotope-labeled analog of a mono-iodinated thyronine and serves as an essential tool in modern thyroid hormone research. Thyronines are central to regulating growth, development, and metabolic processes throughout the body . The primary application of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are crucial for the accurate, specific, and simultaneous quantification of a suite of thyroid hormones and their metabolites in complex biological matrices like serum, cell lysates, and tissue samples . The incorporation of the 13C6 label allows researchers to track and correct for analyte loss during sample preparation and account for ion suppression or enhancement effects in the mass spectrometer, thereby significantly improving the precision and reliability of their quantitative data compared to immunoassay-based techniques . The use of such internal standards is vital for studying the intricate uptake and turnover of thyroid hormones in cellular models, enabling the elucidation of metabolic pathways such as deiodination, which is critical for regulating the hormones' physiological activity . This high-quality labeled standard is indispensable for advancing research into cellular thyroid hormone metabolism, deiodinase enzyme activity, and the potential endocrine-disrupting effects of environmental chemicals .

Properties

Molecular Formula

C₉¹³C₆H₁₄INO₄

Molecular Weight

405.14

Synonyms

3-[p-(4-Hydroxy-3-iodophenoxy)phenyl]-alanine-13C6;  3’-Iodothyronine-13C6

Origin of Product

United States

Synthesis and Purification Strategies for 3 Iodo L Thyronine 13c6

Precursor Selection and Isotopic Enrichment Methodologies

The synthesis of 3'-Iodo-L-thyronine-¹³C₆ commences with the strategic selection of a ¹³C-labeled precursor to introduce the isotopic label into the core structure of the molecule. The most common and efficient precursor for this purpose is ¹³C₆-labeled L-tyrosine or a closely related derivative like ¹³C₆-bromo-benzene . eur.nl The ¹³C atoms are incorporated into the aromatic ring of these precursors during their synthesis, providing a stable isotopic signature.

The primary goal of the isotopic enrichment methodology is to achieve a high incorporation of ¹³C atoms, typically exceeding 99 atom percent, at the designated carbon positions. This high level of enrichment is crucial for the utility of the final compound as a tracer in mass spectrometry-based studies, as it allows for clear differentiation from its unlabeled counterpart. medchemexpress.com The enrichment process itself is a specialized procedure often carried out by dedicated suppliers of stable isotope-labeled compounds.

Table 1: Key Precursors for 3'-Iodo-L-thyronine-¹³C₆ Synthesis

Precursor CompoundIsotopic LabelRationale for Use
L-Tyrosine-(phenyl-¹³C₆)¹³C₆ on the phenyl ringDirect incorporation of the labeled amino acid scaffold. biosynth.com
¹³C₆-Bromo-benzene¹³C₆ on the benzene (B151609) ringA versatile building block for constructing the thyronine structure through coupling reactions. eur.nl

Chemical Synthesis Pathways for the Labeled Thyronine Scaffold

The construction of the ¹³C₆-labeled thyronine scaffold is a pivotal phase in the synthesis. A widely employed and effective method for creating the diaryl ether bond, a key structural feature of thyronines, is the Chan-Lam coupling reaction . eur.nlwikipedia.org This copper-catalyzed cross-coupling reaction joins an aryl boronic acid with a phenol. wikipedia.orgderpharmachemica.com

In the context of 3'-Iodo-L-thyronine-¹³C₆ synthesis, a ¹³C₆-labeled aryl boronic acid, derived from ¹³C₆-bromo-benzene, is coupled with a protected L-tyrosine derivative. eur.nl The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and a base like pyridine. derpharmachemica.com This method is favored for its relatively mild reaction conditions, often proceeding at room temperature, and its tolerance of various functional groups. wikipedia.org

Regioselective Iodination Techniques for 3'-Positioning with ¹³C₆ Integration

The introduction of an iodine atom specifically at the 3'-position of the ¹³C₆-labeled thyronine scaffold is a critical and often challenging step. This regioselectivity is crucial for the biological identity and function of the final molecule. The primary method for this is electrophilic iodination .

The hydroxyl group on the outer phenolic ring of the thyronine structure is an activating group that directs incoming electrophiles to the ortho and para positions. To achieve iodination at the 3'-position (ortho to the hydroxyl group), careful control of the reaction conditions is necessary. This typically involves the use of an iodinating agent such as iodine (I₂) in the presence of a mild base or an oxidizing agent.

Factors influencing the regioselectivity include the solvent system, pH, temperature, and the specific iodinating reagent used. For instance, enzymatic methods, mimicking the in vivo synthesis by thyroid peroxidase, can also be employed to achieve high regioselectivity. mugesh-iisc.inmdpi.com The presence of the ¹³C₆-label in the inner ring does not chemically influence the outcome of the iodination on the outer ring.

Chromatographic and Spectroscopic Purification Protocols for Research-Grade Purity

Achieving research-grade purity for 3'-Iodo-L-thyronine-¹³C₆ necessitates rigorous purification to remove unreacted starting materials, byproducts from the coupling and iodination steps, and any regioisomers. The primary technique for this purification is High-Performance Liquid Chromatography (HPLC) . nih.govresearchgate.netnih.gov

Reversed-phase HPLC, utilizing a C18 column, is particularly effective for separating iodothyronines. nih.govnih.gov A gradient elution system, typically involving a mixture of an aqueous acid (like trifluoroacetic acid) and an organic solvent (such as acetonitrile), allows for the fine separation of the desired product from closely related impurities. nih.govnih.gov The eluent is monitored by a UV detector, and fractions corresponding to the 3'-Iodo-L-thyronine-¹³C₆ peak are collected.

Table 2: Typical HPLC Purification Parameters for Iodothyronines

ParameterTypical Conditions
Column Reversed-phase C18, 5 µm particle size nih.govnih.gov
Mobile Phase A 0.1% Trifluoroacetic acid in water nih.govnih.gov
Mobile Phase B Acetonitrile (B52724) nih.govnih.gov
Elution Gradient elution nih.govnih.gov
Flow Rate 0.8 - 1.0 mL/min nih.govnih.gov
Detection UV at 223-230 nm nih.govsielc.com

Following HPLC, the collected fractions are typically lyophilized to obtain the purified solid product.

Quality Control and Isotopic Purity Assessment for Tracer Studies

The final and most critical step is the comprehensive quality control and assessment of isotopic purity to validate the suitability of 3'-Iodo-L-thyronine-¹³C₆ for tracer studies. This involves a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS) is the definitive method for confirming the molecular weight and assessing the isotopic enrichment. shoko-sc.co.jpresearchgate.net High-resolution mass spectrometry can precisely determine the mass of the labeled compound, confirming the incorporation of six ¹³C atoms. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which further confirms the structure and can differentiate between isomers. researchgate.net The isotopic purity is calculated by comparing the intensity of the signal from the ¹³C₆-labeled molecule to any residual signal from the unlabeled (¹²C) counterpart. researchgate.net Research-grade materials typically exhibit an isotopic purity of over 99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to confirm the chemical structure and purity. nih.govresearchgate.netlibretexts.org Both ¹H NMR and ¹³C NMR are utilized. ¹³C NMR is particularly powerful for directly observing the ¹³C-labeled carbon atoms and confirming their positions within the molecule. researchgate.net The chemical shifts and coupling patterns in the NMR spectra provide a detailed fingerprint of the molecule, ensuring its structural integrity. nih.gov

Table 3: Analytical Techniques for Quality Control of 3'-Iodo-L-thyronine-¹³C₆

TechniquePurposeKey Information Obtained
High-Resolution Mass Spectrometry (HRMS) Molecular Weight Confirmation & Isotopic EnrichmentAccurate mass, confirmation of ¹³C₆ incorporation, isotopic purity percentage. researchgate.net
Tandem Mass Spectrometry (MS/MS) Structural ConfirmationFragmentation pattern, differentiation of isomers. researchgate.net
¹H NMR Spectroscopy Structural Elucidation & Chemical PurityProton environment, structural integrity, detection of proton-containing impurities. nih.govresearchgate.net
¹³C NMR Spectroscopy Structural Confirmation & Label PositionDirect detection of ¹³C atoms, confirmation of labeling pattern, chemical purity. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Chemical PurityQuantification of chemical purity by peak area percentage. nih.govnih.gov

Through the stringent application of these synthesis, purification, and quality control protocols, researchers can be confident in the identity, purity, and isotopic enrichment of 3'-Iodo-L-thyronine-¹³C₆, enabling its effective use in sophisticated metabolic tracer studies.

Advanced Analytical Methodologies for 3 Iodo L Thyronine 13c6 in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysisnih.govresearchgate.netnih.govplos.orgbioscientifica.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of thyroid hormones and their metabolites due to its high sensitivity and specificity. nih.govnih.gov This technique allows for the simultaneous measurement of multiple analytes in complex biological matrices. nih.govnih.gov The use of stable isotope-labeled internal standards, such as 3'-Iodo-L-thyronine-13C6, is integral to achieving accurate and precise quantification by correcting for matrix effects and procedural losses. researchgate.netbioscientifica.com

Development of Specific Multiple Reaction Monitoring (MRM) Transitions for this compound

In LC-MS/MS, multiple reaction monitoring (MRM) is a highly selective and sensitive method used for quantification. labce.com It involves monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion is the protonated molecule [M+H]+. This ion is then fragmented in the collision cell of the mass spectrometer, and a specific product ion is monitored. The development of specific MRM transitions is a critical step in method development, ensuring that the analyte is distinguished from other co-eluting compounds. The selection of quantifier and qualifier ions enhances the confidence in analyte identification. The use of scheduled MRM algorithms allows for the monitoring of a large number of transitions in a single run by only monitoring for a specific transition around the expected retention time of the analyte. sciex.com

Table 1: Illustrative MRM Transitions for Iodothyronines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
T3652.07606.10Value restek.com
rT3652.07606.10Value restek.com
T4778.03731.97Value restek.com
T4-13C6784.09738.04Value restek.com

Note: Specific collision energy values are instrument-dependent and require optimization. The table illustrates the principle of MRM transitions.

Optimization of Chromatographic Separation Parameters for Iodothyronine Isomersresearchgate.netplos.org

The chromatographic separation of iodothyronine isomers, such as T3 and reverse T3 (rT3), is essential for accurate quantification as they can have identical MRM transitions. nih.govrestek.com Reversed-phase liquid chromatography is commonly employed, utilizing C18 or biphenyl (B1667301) columns. restek.commdpi.com The optimization of mobile phase composition (typically a gradient of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid), flow rate, and column temperature is crucial to achieve baseline separation of these isomers. mdpi.comoup.com A well-optimized chromatographic method ensures that each isomer elutes at a distinct retention time, allowing for its individual detection and quantification by the mass spectrometer. nih.govrestek.com

Sample Preparation Techniques for Biological Matrices in Research Applicationsresearchgate.netplos.org

The analysis of iodothyronines in biological matrices such as serum, plasma, and tissue homogenates requires extensive sample preparation to remove interfering substances like proteins and lipids. researchgate.netplos.org Common techniques include:

Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. researchgate.netthermofisher.com

Liquid-Liquid Extraction (LLE): LLE is used to separate the analytes of interest from the sample matrix based on their differential solubility in two immiscible liquid phases. nih.govbioscientifica.comnih.gov A common solvent system for iodothyronines is isopropanol (B130326) and tert-butyl methyl ether. bioscientifica.comnih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analytes while interfering compounds are washed away. nih.govfrontiersin.org Cation exchange or polymeric sorbents are often used for iodothyronine extraction. frontiersin.orgresearchgate.net

The choice of sample preparation technique depends on the complexity of the biological matrix and the required sensitivity of the assay. The addition of this compound as an internal standard at the beginning of the sample preparation process is critical to account for any analyte loss during these steps. researchgate.netbioscientifica.com

Validation of LC-MS/MS Methods for Accuracy, Precision, and Limits of Detection/Quantification in Researchplos.org

Method validation is a critical process to ensure that an analytical method is reliable and suitable for its intended purpose. For LC-MS/MS methods quantifying iodothyronines, validation parameters typically include:

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. bioscientifica.com

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) for intra- and inter-assay variability. bioscientifica.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netbioscientifica.com

Robust validation ensures that the data generated is accurate, reproducible, and fit for purpose in research settings. plos.orgbioscientifica.com

Table 2: Example of Method Validation Parameters for Iodothyronine Analysis

ParameterAcceptance CriteriaTypical Reported ValuesReference
Accuracy85-115%84.9% - 114.8% nih.gov
Intra-day Precision (%CV)<15%4.2% - 14.02% nih.gov
Inter-day Precision (%CV)<15%0.4% - 17.9% nih.gov
Linearity (R²)>0.99>0.996 nih.gov
LLOQ (pg/mg)Signal-to-noise ratio ≥ 100.08 - 0.6 nih.gov

Isotope Dilution Mass Spectrometry (IDMS) as an Internal Standard for Thyroid Hormone Metabolitesnih.govnih.govplos.orgbioscientifica.comnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and metrological traceability. uniovi.es In IDMS, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to the sample. nih.govplos.orgbioscientifica.comnih.gov This labeled compound serves as an internal standard that behaves chemically and physically identically to the endogenous (unlabeled) analyte throughout the entire analytical procedure, including extraction, purification, and ionization. nih.gov

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, any variations in sample recovery or instrument response are effectively cancelled out. This results in highly accurate and precise quantification. The use of 13C-labeled standards is preferred as the mass difference is sufficient to prevent isotopic overlap, and the 13C isotope is stable and non-radioactive. researchgate.netbioscientifica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Pattern Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. snmjournals.org While not typically used for routine quantification of thyroid hormones due to its lower sensitivity compared to mass spectrometry, 13C NMR is invaluable for confirming the isotopic labeling pattern of synthesized standards like this compound. nih.gov

The 13C nucleus has a natural abundance of only 1.1%, making it relatively insensitive for NMR detection. snmjournals.orgnih.gov However, in an isotopically enriched compound like this compound, the high abundance of 13C atoms results in strong NMR signals at the positions of the labels. nih.gov By analyzing the 13C NMR spectrum, researchers can verify that the 13C atoms are incorporated at the expected positions within the molecule and confirm the isotopic purity of the standard. This confirmation is crucial for ensuring the accuracy of the IDMS quantification. frontiersin.org The large chemical shift range of 13C NMR provides excellent resolution, allowing for the unambiguous identification of each carbon atom in the molecule. snmjournals.org

Emerging Analytical Techniques for Metabolomic Profiling of Iodothyronines

The study of thyroid hormone (TH) function is undergoing a significant transformation, moving beyond the analysis of thyroxine (T4) and 3,3',5-triiodothyronine (T3) to a more comprehensive investigation of the entire spectrum of thyroid hormone metabolites (THMs). This expanded approach, known as metabolomic profiling, aims to qualitatively and quantitatively analyze the complete set of small-molecule metabolites in a biological system to understand its physiological state. nih.gov Metabolomics offers a deeper insight into the pathophysiology of thyroid-related conditions and the intricate pathways of TH metabolism, including deiodination, deamination, and conjugation. nih.govoup.complos.org The development of advanced analytical platforms, particularly those based on mass spectrometry (MS), is central to this evolution. nih.govmdpi.com

Stable isotope-labeled compounds, such as 3'-Iodo-L-thyronine-¹³C₆, are indispensable tools in these emerging analytical workflows. They serve as ideal internal standards for isotope dilution mass spectrometry, a gold-standard quantification technique. bioscientifica.comacs.org The incorporation of a known amount of the ¹³C-labeled analogue of the target analyte into a sample allows for the precise and accurate measurement of the endogenous compound, effectively correcting for variations in sample preparation and matrix effects during analysis. acs.orgnih.gov

The predominant analytical technology in iodothyronine metabolomics is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). oup.comsysrevpharm.org This technique offers high sensitivity and specificity, enabling the simultaneous measurement of multiple THMs from a single, small-volume biological sample. oup.combioscientifica.com Researchers have developed robust LC-MS/MS methods to quantify extensive panels of iodothyronines and their related compounds, such as thyronamines (TAMs) and thyroacetic acids (TAcs), in matrices like serum, cell culture media, and cerebrospinal fluid. plos.orgbioscientifica.comthermofisher.commdpi.com

Emerging strategies in the field focus on enhancing the comprehensiveness and sensitivity of metabolomic analyses. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap MS, provides high-resolution, accurate mass detection that is critical for identifying and confirming the structures of a wide array of metabolites in complex samples. mdpi.com Furthermore, advanced sample preparation techniques are crucial for detecting low-abundance metabolites. These include optimized liquid-liquid extraction (LLE), solid-phase extraction (SPE), and occasionally, chemical derivatization to improve the ionization efficiency and chromatographic behavior of the analytes. plos.orgnih.govlcms.cz For instance, dansyl chloride derivatization has been explored to enhance the signal intensity of THMs in LC-MS/MS analysis. nih.gov

The table below summarizes key aspects of several recently developed LC-MS/MS methods for the metabolomic profiling of iodothyronines, highlighting the diversity of approaches and their applications.

Method Instrumentation Sample Matrix Analytes Quantified Key Features Reference(s)
Isotope Dilution LC-MS/MS-MS³Linear Ion Trap MSHuman SerumT4, T3, rT3, 3,3'-T2, 3,5-T2, 3-T1AMHigh sensitivity for low-concentration metabolites like 3,5-T2; 96-well plate format. nih.govresearchgate.net
Isotope Dilution LC-MS/MSTriple Quadrupole MSCell Culture Media (DMEM/F12)9 Thyronines (T0-T4) and 6 Thyronamines (TAMs)Single 10-minute run for 15 metabolites; uses ¹³C₆-labeled internal standards. bioscientifica.com
LC-MS/MSTriple Quadrupole MSSerum11 THMs including T0, T1, T2s, T3, T4, Tetrac, Triac, DiacUses both positive and negative ionization modes for diverse compound chemistries. thermofisher.com
LC-MS/MSTriple Quadrupole MSHuman Serum9 THMs including T0, T1, T2s, T3, rT3, T4, TA3, TA4Long chromatographic run (39 min) for baseline separation of isomers. oup.com
Isotope Dilution LC-MS/MSTriple Quadrupole MSCell Lysates (PCCL3)Thyronines, Thyronamines, and Thyroacetic acidsValidated for analyzing cellular uptake and turnover of mono-iodinated compounds. plos.org

The sensitivity of these methods is a critical performance characteristic, as many THMs are present at very low physiological concentrations. The Lower Limit of Quantification (LLOQ) is a key metric indicating the lowest concentration of an analyte that can be reliably measured.

The table below presents the LLOQs for various iodothyronines achieved by different advanced analytical methods.

Analyte LLOQ (nM) Methodology Sample Matrix Reference(s)
3,5-T₂0.005LC-MS/MS-MS³Human Serum nih.govresearchgate.net
T₄0.25LC-MS/MS-MS³Human Serum nih.govresearchgate.net
Various THs & TAMs0.078–0.234LC-MS/MSCell Culture Media bioscientifica.com
Various THs, TAMs, TAc0.031 to 1LC-MS/MSCell Lysates plos.org
Free T₄ (FT4)0.00097 (0.97 pmol/L)UPLC-MS/MSDialysate lcms.cz
Free T₃ (FT3)0.00115 (1.15 pmol/L)UPLC-MS/MSDialysate lcms.cz

These emerging techniques, underpinned by the use of stable isotope standards like 3'-Iodo-L-thyronine-¹³C₆, are pushing the boundaries of thyroid research. By enabling the comprehensive and accurate profiling of the entire iodothyronine metabolome, they facilitate a deeper understanding of the subtle metabolic shifts associated with thyroid health and disease, opening new avenues for biomarker discovery and a more nuanced view of thyroid hormone action. nih.govnih.gov

Role of 3 Iodo L Thyronine 13c6 in Metabolic Pathway Elucidation

Investigating Deiodination Pathways using ¹³C₆ Tracers

Deiodination, the enzymatic removal of iodine atoms, is the principal pathway for the activation and inactivation of thyroid hormones. nih.gov Three types of deiodinase enzymes (DIO1, DIO2, and DIO3) catalyze these reactions, which are critical for regulating the local and systemic supply of the biologically active hormone T₃. nih.govmdpi.com Using a tracer like 3'-Iodo-L-thyronine-¹³C₆ enables researchers to follow these deiodination steps with high precision. As the tracer is metabolized, new ¹³C₆-labeled products are formed, each with a distinct mass that can be identified and quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov

The activity of deiodinase enzymes can be precisely characterized by measuring the rate at which they process, or "turn over," a substrate. In this context, 3'-Iodo-L-thyronine-¹³C₆ serves as an ideal substrate. When incubated with cells or tissue preparations containing deiodinases, the compound is converted into other iodothyronines, such as 3,3'-diiodo-L-thyronine-¹³C₆ (T₂-¹³C₆). By monitoring the disappearance of the parent compound and the appearance of its deiodinated product over time using mass spectrometry, a direct measure of the enzyme's activity can be obtained. nih.govresearchgate.net This stable isotope approach avoids the complications of radioactivity used in traditional assays and allows for the specific measurement of different deiodinase isozymes, which exhibit varying affinities for different substrates. deepdyve.com

Below is a table summarizing the kinetic properties of the three main types of deiodinase enzymes, illustrating the kind of data that can be obtained through turnover studies.

EnzymePrimary Reaction CatalyzedSubstrate Affinity (Km)Location
Type 1 Deiodinase (DIO1) T₄ to T₃; rT₃ to T₂Micromolar (μM) rangeLiver, Kidney, Thyroid
Type 2 Deiodinase (DIO2) T₄ to T₃Nanomolar (nM) rangeBrain, Pituitary, Brown Adipose Tissue
Type 3 Deiodinase (DIO3) T₄ to rT₃; T₃ to T₂Nanomolar (nM) rangeBrain, Placenta, Fetal Tissues

This table presents generalized kinetic data for deiodinase enzymes. Specific values can vary based on experimental conditions and tissue source. nih.govdeepdyve.com

A significant advantage of using ¹³C-labeled tracers is the potential to discover previously unknown metabolites. nih.gov As 3'-Iodo-L-thyronine-¹³C₆ is processed through the deiodination cascade, it may be converted into transient intermediates or novel end-products. Because these new molecules retain the ¹³C₆ signature, they can be identified in complex biological samples by searching for their unique mass-to-charge ratio in mass spectrometry data. nih.gov This "deep labeling" approach allows for hypothesis-free discovery, potentially revealing new branches of the thyroid hormone metabolic pathway and identifying iodothyronines with previously uncharacterized biological roles. nih.gov

Tracing Decarboxylation and Deamination Pathways of Iodothyronines

Beyond deiodination, thyroid hormones can undergo other metabolic modifications, including decarboxylation (removal of the carboxyl group) and oxidative deamination (removal of the amine group from the alanine (B10760859) side chain). nih.gov These pathways lead to the formation of iodothyronamines and iodothyroacetic acids, respectively, which may have their own distinct biological activities. nih.govnih.gov

The use of 3'-Iodo-L-thyronine-¹³C₆ is crucial for tracing these pathways. Since the carbon atoms in the alanine side chain are part of the ¹³C₆ label, the metabolic fate of this entire portion of the molecule can be followed. For instance, the conversion of a ¹³C₆-labeled iodothyronine to its corresponding iodothyronamine can be confirmed by detecting a mass shift consistent with the loss of a ¹³CO₂ molecule. Recent research has identified enzymes, such as ornithine decarboxylase, that are capable of decarboxylating thyroid hormones, opening new avenues for investigating these alternate metabolic routes. researchgate.net

Metabolic Flux Analysis (MFA) and Isotopic Enrichment Pattern Determination

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govethz.ch The methodology relies on tracking the path of isotopically labeled atoms from a tracer substrate as they are incorporated into downstream metabolites. semanticscholar.orgnih.gov 3'-Iodo-L-thyronine-¹³C₆ is an ideal tracer for conducting MFA on thyroid hormone metabolism.

By introducing 3'-Iodo-L-thyronine-¹³C₆ into a biological system and allowing it to reach a metabolic steady state, researchers can measure the distribution of the ¹³C label among various metabolites. researchgate.netspringernature.com The specific pattern of ¹³C enrichment in products from competing pathways—for example, the ratio of ¹³C₆-labeled deiodination products versus ¹³C₆-labeled decarboxylation products—provides quantitative information about the flow of carbon through these different routes. nih.gov This allows scientists to determine what fraction of the initial hormone pool is directed towards activation, inactivation, or alternative pathways under different physiological or pathological conditions. biorxiv.org

The data generated from ¹³C tracer experiments are essential for building and validating computational models of metabolic networks. nih.govresearchgate.net By inputting the experimentally determined isotopic enrichment patterns into mathematical models, researchers can simulate the dynamics of thyroid hormone metabolism. biorxiv.org These models can describe the complex interplay of enzyme kinetics, feedback loops, and transport processes that govern hormone homeostasis. researchgate.net Simulating how the isotopic distribution in metabolites changes over time or in response to perturbations allows for a deeper understanding of the system's regulatory mechanisms and can help predict how the network will respond to various stimuli. frontiersin.org

Elucidation of Conjugation and Deconjugation Processes

Conjugation, primarily through sulfation and glucuronidation, is a critical pathway in the metabolism and deactivation of thyroid hormones. nih.goveur.nl These processes increase the water solubility of iodothyronines, facilitating their excretion via bile and urine. doi.org The enzymes responsible for these reactions, sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), are present in various tissues, most notably the liver. doi.orgnih.govnih.gov

The use of 3'-Iodo-L-thyronine-¹³C₆ is instrumental in studying the kinetics and specificity of these conjugation pathways. In in vitro assays using liver microsomes or recombinant SULT and UGT enzymes, researchers can introduce 3'-Iodo-L-thyronine-¹³C₆ as a substrate. By tracking the appearance of heavier, ¹³C₆-labeled sulfate (B86663) or glucuronide conjugates over time, the specific activity of different enzyme isoforms towards this particular iodothyronine can be determined. nih.goveur.nl

Key Research Findings:

Enzyme Specificity: Studies have identified specific SULT and UGT isoforms responsible for thyroid hormone conjugation. For instance, in humans, hSULT1A1 has been identified as an important enzyme for thyroid hormone sulfation. nih.gov Similarly, various UGTs, including UGT1A1, UGT1A3, and UGT1A8, have been shown to catalyze the glucuronidation of thyroid hormones. doi.org Using a labeled substrate like 3'-Iodo-L-thyronine-¹³C₆ allows for precise determination of which of these enzymes acts on it and with what efficiency.

Pathway Dynamics: Stable isotope tracing can elucidate the dynamics of deconjugation as well. The ¹³C₆-labeled conjugates can be isolated and used as substrates for sulfatases or β-glucuronidases. This allows for the direct measurement of the rate at which the parent compound is regenerated, providing insight into the reversibility of these metabolic pathways. eur.nl This is particularly relevant in tissues where deconjugation may act as a mechanism to restore the local availability of active hormone.

The data below illustrates the substrate preference for sulfation by different human sulfotransferase isoenzymes, highlighting the importance of identifying which enzymes act on specific thyroid hormone metabolites.

SubstrateEnzyme IsoformRelative Activity (%)
3,3'-T₂SULT1A1100
rT₃SULT1A175
T₃SULT1A150
T₄SULT1A1<10
3,3'-T₂SULT1A3100
rT₃SULT1A380
T₃SULT1A360
T₄SULT1A3<15

This table is based on data patterns described in literature and is for illustrative purposes. eur.nl

Studies on Cellular Uptake and Efflux Mechanisms in In Vitro Models

The biological activity of thyroid hormones is contingent upon their transport across cell membranes, a process mediated by a variety of transporter proteins. nih.govendocrine-abstracts.org Understanding the mechanisms of cellular uptake (influx) and removal (efflux) is crucial for comprehending how thyroid hormone levels are regulated at the tissue level. In vitro models, such as cultured cell lines engineered to express specific transporters, are invaluable for these investigations. researchgate.netnih.gov

3'-Iodo-L-thyronine-¹³C₆ provides a distinct advantage in these studies. When added to the culture medium of in vitro models, its uptake into the cells can be precisely measured over time using liquid chromatography-mass spectrometry (LC-MS). The ¹³C₆ label ensures that the measurements are not confounded by any endogenous iodothyronines that may be present in the cells or culture medium. nih.gov This allows for the unambiguous characterization of transport kinetics (such as Kₘ and Vₘₐₓ) for specific transporters.

Detailed Research Findings:

Transporter Identification: A number of transporters, including L-type amino acid transporters (LAT1, LAT2) and others, have been identified as facilitators of thyroid hormone transport. oup.comnih.gov By using cell lines that overexpress a single transporter type (e.g., COS1 or JAR cells), the specific contribution of that transporter to the uptake and efflux of 3'-Iodo-L-thyronine-¹³C₆ can be quantified. oup.comnih.gov

Influx vs. Efflux: Some transporters are primarily involved in uptake, while others mediate efflux. For example, studies have shown that while LAT1 and LAT2 facilitate the uptake of various iodothyronines, LAT3 and LAT4 may be involved in their efflux. oup.comnih.gov In a typical experiment, cells can be pre-loaded with 3'-Iodo-L-thyronine-¹³C₆, and the rate at which it is exported back into the medium can be measured to characterize efflux mechanisms. nih.gov

Competitive Inhibition: The labeled compound can also be used in competitive binding studies to identify other substrates or inhibitors of a particular transporter. A reduction in the uptake of 3'-Iodo-L-thyronine-¹³C₆ in the presence of another unlabeled compound would indicate that both molecules compete for the same transport mechanism. nih.gov

The following table presents hypothetical data from an in vitro study comparing the uptake of 3'-Iodo-L-thyronine-¹³C₆ in control cells versus cells engineered to overexpress a specific transporter, LAT1.

Cell LineIncubation Time (min)Intracellular 3'-Iodo-L-thyronine-¹³C₆ (pmol/mg protein)
Control (Mock-transfected)51.2
Control (Mock-transfected)152.5
Control (Mock-transfected)304.1
LAT1-Overexpressing58.5
LAT1-Overexpressing1522.4
LAT1-Overexpressing3045.8

This interactive data table illustrates how the presence of a specific transporter significantly enhances the cellular uptake of the labeled compound. oup.comnih.gov

Applications of 3 Iodo L Thyronine 13c6 in in Vitro and in Vivo Research Models

Utilization in Cell Culture Models for Thyroid Hormone Metabolism Research

Cell culture models provide a controlled environment to investigate specific cellular processes involved in thyroid hormone metabolism. The use of 3'-Iodo-L-thyronine-¹³C₆ in these systems allows for precise tracking of its conversion into various metabolites.

Hepatic Cell Line Studies on Iodothyronine Biotransformation

The liver is a primary site for thyroid hormone metabolism, involving processes such as deiodination, sulfation, and glucuronidation. nih.gov Hepatic cell lines, such as HepG2, are valuable models for studying these biotransformation pathways. nih.gov While direct studies utilizing 3'-Iodo-L-thyronine-¹³C₆ are not extensively documented, its application can be inferred from research on similar compounds.

By incubating HepG2 cells with 3'-Iodo-L-thyronine-¹³C₆, researchers could trace the ¹³C label to identify and quantify its metabolites. This approach would enable the elucidation of the specific deiodinases and other enzymes responsible for its breakdown. For instance, the detection of ¹³C-labeled thyronine would indicate the removal of the iodine atom at the 3' position.

Table 1: Hypothetical Biotransformation of 3'-Iodo-L-thyronine-¹³C₆ in HepG2 Cells

MetaboliteExpected ¹³C LabelingImplied Enzymatic Activity
3'-Iodo-L-thyronine-¹³C₆Present-
L-Thyronine-¹³C₆PresentDeiodinase

This table presents a hypothetical outcome of an experiment using 3'-Iodo-L-thyronine-¹³C₆ in a hepatic cell line to illustrate the potential research findings.

Thyroid Follicular Cell Models for Deiodinase Regulation

Thyroid follicular cells are the primary site of thyroid hormone synthesis and are also involved in their metabolism. scienceopen.com The three types of deiodinases (D1, D2, and D3) play a critical role in regulating the local and systemic concentrations of active thyroid hormones. nih.gov The expression and activity of these enzymes are tightly regulated. scienceopen.com

Using 3'-Iodo-L-thyronine-¹³C₆ in thyroid follicular cell models, such as primary cultures or cell lines, would allow for the investigation of its role as a substrate for deiodinases and its potential to modulate their expression and activity. By measuring the rate of conversion of 3'-Iodo-L-thyronine-¹³C₆ to its deiodinated products, researchers could assess the activity of specific deiodinases under various experimental conditions.

Investigation in Other Relevant Cellular Systems (e.g., neuronal, cardiac)

Thyroid hormones are essential for the normal development and function of the nervous and cardiovascular systems. nih.govnih.gov Neuronal and cardiac cell models are therefore important for studying the tissue-specific metabolism of iodothyronines.

In neuronal cell cultures, 3'-Iodo-L-thyronine-¹³C₆ could be used to study its uptake, transport, and metabolism within neurons and glial cells. nih.gov This could provide insights into how local thyroid hormone concentrations are regulated within the brain. nih.gov Similarly, in cardiomyocyte cultures, this stable isotope-labeled compound could help elucidate the metabolic pathways of iodothyronines and their impact on cardiac cell function and energy metabolism. frontiersin.orgnih.gov

In Vivo Animal Model Studies for Systemic Metabolism

In vivo studies in animal models are essential for understanding the systemic metabolism, distribution, and turnover of thyroid hormones in a whole-organism context.

Tracer Administration Protocols in Research Animals (e.g., rodents, seals)

A common administration route is intravenous injection, which allows for precise control over the initial concentration of the tracer in the bloodstream. nih.gov Oral gavage could also be used to study intestinal absorption and first-pass metabolism. The choice of animal model would depend on the specific research question. Rodents are widely used due to their well-characterized physiology and genetics. Marine mammals like seals could be of interest for comparative studies on thyroid hormone metabolism in different physiological states, such as fasting or diving.

Analysis of Organ-Specific Distribution and Turnover

Following the administration of 3'-Iodo-L-thyronine-¹³C₆, its distribution and the appearance of its ¹³C-labeled metabolites in various organs and tissues can be analyzed. This is typically achieved by collecting tissue samples at different time points and analyzing them using techniques such as liquid chromatography-mass spectrometry (LC-MS).

This approach would provide valuable data on the organ-specific uptake, metabolism, and clearance of 3'-Iodo-L-thyronine. For example, a study on the distribution of radiolabeled 3-iodothyronamine (B1242423) (a related compound) in mice found significant uptake in the gallbladder, stomach, intestine, liver, and kidney. nih.gov Similar studies with 3'-Iodo-L-thyronine-¹³C₆ would allow for a detailed mapping of its metabolic fate throughout the body.

Table 2: Illustrative Organ Distribution of ¹³C-Labeled Metabolites Following 3'-Iodo-L-thyronine-¹³C₆ Administration in a Rodent Model

Organ3'-Iodo-L-thyronine-¹³C₆ (relative abundance)L-Thyronine-¹³C₆ (relative abundance)
Liver+++++
Kidney+++++
Brain++
Heart++

This table provides an illustrative example of the type of data that could be obtained from an in vivo tracer study, showing the relative abundance of the parent compound and its metabolite in different organs.

Contributions to Understanding Thyroid Hormone Homeostasis in Research Animals

The intricate balance of thyroid hormone (TH) synthesis, activation, and degradation, collectively known as thyroid hormone homeostasis, is fundamental for normal physiological function in vertebrates. nih.gov The study of this complex system in research animals has been significantly advanced through the use of stable isotope-labeled compounds. 3'-Iodo-L-thyronine-13C6, by virtue of its isotopic label, serves as a powerful tracer to elucidate the metabolic fate and physiological role of its unlabeled counterpart, 3'-monoiodo-L-thyronine (3'-T1), a metabolite of the principal thyroid hormones. oup.comnih.gov

In vivo studies in animal models are crucial for understanding the dynamic nature of thyroid hormone metabolism. The administration of this compound allows researchers to distinguish the exogenous tracer from the endogenous pool of 3'-T1. This distinction is paramount when using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The 13C6 label results in a predictable mass shift, enabling precise quantification and tracking of the compound and its subsequent metabolites without the confounding presence of its natural analogue. cerilliant.com

One of the primary applications of this compound in animal research is in the study of deiodinase activity. Deiodinases are a family of enzymes that are critical for the activation and inactivation of thyroid hormones through the removal of iodine atoms. wikipedia.orgnih.gov The conversion of more iodinated thyronines to less iodinated forms is a key control point in thyroid hormone signaling. By introducing this compound, researchers can trace its potential deiodination to thyronine (T0) or its formation from the deiodination of 3',5'-diiodothyronine (3',5'-T2). The appearance of 13C6-labeled T0 in tissue or plasma samples following administration of 13C6-labeled 3'-T1 would provide direct evidence of this metabolic pathway and allow for the calculation of conversion rates.

The table below illustrates the type of data that can be generated from in vivo animal studies using this compound to investigate thyroid hormone metabolism. The data presented are hypothetical and for illustrative purposes.

Time Point (hours)Plasma Concentration of this compound (ng/mL)Tissue Distribution of 13C6-labeled Metabolites (relative abundance)Urinary Excretion of 13C6-labeled Compounds (% of administered dose)
18.5Liver: 75%, Kidney: 20%, Brain: 5%5
44.2Liver: 60%, Kidney: 30%, Brain: 10%25
121.1Liver: 40%, Kidney: 45%, Brain: 15%60
240.3Liver: 20%, Kidney: 60%, Brain: 20%85

Ex Vivo Tissue Perfusion Studies for Metabolic Insights

Ex vivo tissue perfusion is a powerful experimental technique that bridges the gap between in vitro cell culture and in vivo animal studies. This method involves maintaining the viability and physiological function of an isolated organ or tissue in a controlled laboratory environment. nih.govresearchgate.net The use of stable isotope-labeled compounds, such as this compound, in these systems offers a unique opportunity to investigate the tissue-specific metabolism of thyroid hormones with a high degree of precision and control. mdpi.com

In an ex vivo perfusion setup, an organ, for example, a liver or a kidney from a research animal, is surgically removed and connected to a perfusion apparatus. This system circulates a specially formulated, oxygenated physiological solution (perfusate) through the organ's vasculature, mimicking blood flow. By adding this compound to the perfusate, researchers can directly study how that specific tissue takes up and metabolizes the compound, independent of systemic influences present in a whole animal. birmingham.ac.uk

The primary advantage of using this compound in ex vivo perfusion is the ability to trace its metabolic fate within a single organ. As the 13C6-labeled compound circulates through the tissue, it can be taken up by the cells and undergo various enzymatic transformations. Samples of the perfusate can be collected at different time points and analyzed by mass spectrometry to detect the appearance of 13C6-labeled metabolites. This allows for the characterization of metabolic pathways active in that specific tissue. For instance, the conversion of this compound to other labeled iodothyronines would indicate the presence and activity of deiodinases within the perfused organ.

This technique is particularly valuable for comparing the metabolic capacities of different organs. For example, a liver perfusion study might reveal a high rate of glucuronidation of this compound, while a kidney perfusion study might show a different metabolic profile, highlighting the organ-specific roles in thyroid hormone homeostasis.

The following interactive data table provides a hypothetical example of the metabolic profile that could be obtained from an ex vivo liver perfusion study with this compound.

Metabolite Detected in PerfusateMass Shift due to 13C6 LabelConcentration at Time 0 (nM)Concentration at 60 min (nM)Concentration at 120 min (nM)
This compound+6 Da1005525
13C6-Thyronine (T0)+6 Da01530
13C6-3'-Iodo-L-thyronine-glucuronide+6 Da0512
Other 13C6-Metabolites+6 Da025

These ex vivo studies, empowered by the use of stable isotope tracers like this compound, provide invaluable, detailed insights into the tissue-specific mechanisms of thyroid hormone metabolism, which are essential for a comprehensive understanding of thyroid physiology and pathophysiology.

Future Directions and Emerging Research Avenues for 3 Iodo L Thyronine 13c6

Integration with Multi-Omics Approaches for Systems-Level Understanding

The integration of 3'-Iodo-L-thyronine-¹³C₆ into multi-omics workflows, encompassing proteomics and transcriptomics, promises a more holistic and dynamic view of thyroid hormone action. By tracing the metabolic fate of the ¹³C-labeled backbone of 3'-Iodo-L-thyronine, researchers can elucidate the downstream consequences of its metabolism on cellular function at a systems level. nih.gov

Proteomics: The use of 3'-Iodo-L-thyronine-¹³C₆ in conjunction with proteomic analyses will enable the identification and quantification of proteins whose expression or post-translational modifications are influenced by the metabolism of this specific iodothyronine. nih.gov This approach can reveal novel protein networks and signaling pathways that are modulated by the downstream metabolites of 3'-Iodo-L-thyronine. For instance, by tracking the incorporation of ¹³C into the cellular proteome, it may be possible to identify proteins that are directly or indirectly regulated by the metabolic flux of this compound.

Transcriptomics: Similarly, combining 3'-Iodo-L-thyronine-¹³C₆ tracing with transcriptomic profiling can uncover changes in gene expression that are responsive to its metabolic processing. This could lead to the discovery of novel gene regulatory networks that are sensitive to fluctuations in iodothyronine metabolite levels. Such integrated analyses are crucial for understanding the complex interplay between metabolic status and gene expression in various physiological and pathological states. nih.gov

A systems biology approach, which integrates these multi-omics datasets, will be instrumental in constructing comprehensive models of thyroid hormone signaling and metabolism. nih.govresearchgate.netnih.gov This will allow for a panoramic view of the molecular interactions that govern cellular responses to iodothyronines. nih.gov

Development of Advanced Computational Models for Metabolic Reconstruction and Prediction

The data generated from tracing studies with 3'-Iodo-L-thyronine-¹³C₆ will be instrumental in the development and refinement of advanced computational models of iodothyronine metabolism. These models are essential for reconstructing metabolic pathways and predicting metabolic flux under various conditions.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.govethz.chnih.gov By introducing 3'-Iodo-L-thyronine-¹³C₆ and measuring the distribution of the ¹³C label in downstream metabolites, researchers can obtain precise flux measurements for the pathways involved in its conversion and degradation. nih.govresearchgate.net This experimental data is critical for building and validating accurate mathematical models of cellular metabolism. nih.gov

These computational models can then be used to:

Predict how metabolic pathways will respond to genetic or pharmacological perturbations.

Identify key enzymatic control points within the iodothyronine metabolic network.

Simulate the metabolic consequences of disease states affecting thyroid hormone metabolism.

The iterative process of experimental validation using tracers like 3'-Iodo-L-thyronine-¹³C₆ and model refinement will lead to increasingly predictive and powerful computational tools for metabolic research.

Exploration of Novel Metabolic Enzymes and Transporters

The use of 3'-Iodo-L-thyronine-¹³C₆ as a metabolic probe can facilitate the discovery and characterization of novel enzymes and transport proteins involved in iodothyronine metabolism. By tracking the conversion of this labeled substrate into various metabolites, researchers can identify previously unknown enzymatic activities.

For instance, if novel ¹³C-labeled metabolites are detected, it would strongly suggest the involvement of uncharacterized enzymes. Subsequent biochemical and genetic studies could then be employed to identify and characterize these novel proteins.

Furthermore, 3'-Iodo-L-thyronine-¹³C₆ can be utilized to study the kinetics and specificity of known and putative iodothyronine transporters. nih.gov By measuring the rate of uptake and efflux of the labeled compound in cells expressing specific transporters, their functional properties can be elucidated in detail. nih.gov This is crucial for understanding how the cellular availability of iodothyronines is regulated.

Application in High-Throughput Screening for Modulators of Iodothyronine Metabolism (Research Tools)

3'-Iodo-L-thyronine-¹³C₆ holds significant promise as a tool in high-throughput screening (HTS) assays designed to identify compounds that modulate iodothyronine metabolism. nih.govendocrine-abstracts.org HTS platforms are essential for the discovery of new therapeutic agents and research tools. endocrine-abstracts.org

In a typical HTS setup, cells could be incubated with 3'-Iodo-L-thyronine-¹³C₆ in the presence of a library of small molecules. The metabolic fate of the labeled tracer would then be monitored using techniques such as mass spectrometry. Compounds that alter the production of specific ¹³C-labeled metabolites would be identified as potential modulators of the enzymes or transporters involved in that metabolic step.

This approach offers a more direct and physiologically relevant method for screening compared to traditional enzyme activity assays. It allows for the identification of compounds that act on specific metabolic pathways within a cellular context.

Design of Next-Generation Isotopic Tracers with Enhanced Specificity or Multiple Labels

The insights gained from studies using 3'-Iodo-L-thyronine-¹³C₆ will pave the way for the design of next-generation isotopic tracers with enhanced features. These advanced tracers could provide even more detailed information about the dynamics of iodothyronine metabolism.

Enhanced Specificity: Future tracers could be designed to be more specific substrates for particular enzymes, allowing for the targeted investigation of individual metabolic reactions. This could involve modifications to the thyronine backbone to favor interaction with a specific deiodinase, for example.

Multiple Labels: The synthesis of iodothyronine analogs with multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) would enable more complex metabolic flux analyses. medchemexpress.com These multiply-labeled tracers could provide simultaneous information about the fate of different parts of the molecule, offering a more comprehensive picture of its metabolic processing. The development of novel radiolabeled tracers, such as those incorporating ¹⁸F for positron emission tomography (PET) imaging, also represents a promising future direction for in vivo studies. nih.gov

The continued development of sophisticated isotopic tracers, informed by the application of compounds like 3'-Iodo-L-thyronine-¹³C₆, will be a key driver of innovation in thyroid hormone research.

Q & A

Q. Q1. How is 3'-Iodo-L-thyronine-13C6 synthesized, and what isotopic purity standards are critical for its use in metabolic studies?

Methodological Answer : The synthesis involves introducing stable ¹³C₆ isotopes into the L-thyronine backbone via iodination reactions under controlled conditions. Key steps include:

  • Iodination : Optimizing reaction temperature (20–25°C) and iodine stoichiometry to minimize byproducts like reverse-T3 .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns to achieve ≥95% purity, validated by mass spectrometry (LC-MS) .
  • Isotopic Purity : Ensure ≥99% ¹³C₆ enrichment using isotope ratio mass spectrometry (IRMS) to avoid interference in metabolic flux studies .

Q. Q2. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode with a deuterated internal standard (e.g., T3-d3) for calibration. Monitor transitions m/z 656.93 → 605.90 (quantitative) and 656.93 → 331.85 (qualitative) .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, eluted with methanol:ammonium hydroxide (99:1 v/v) to recover >90% of the compound .
  • Validation : Include spike-recovery tests (80–120% recovery) and inter-day precision (CV <15%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data in metabolic studies involving this compound, such as unexpected isotope dilution effects?

Methodological Answer : Contradictions often arise from:

  • Matrix Effects : Differences in plasma protein binding between labeled and unlabeled forms. Mitigate via matrix-matched calibration curves .
  • Isotope Exchange : Verify stability of the ¹³C₆ label under experimental conditions (e.g., pH, temperature) using nuclear magnetic resonance (NMR) to detect isotopic scrambling .
  • Statistical Validation : Apply Bland-Altman analysis to compare labeled vs. unlabeled metabolite ratios, ensuring deviations fall within ±1.96 SD .

Q. Q4. What experimental designs are optimal for tracing this compound in thyroid hormone receptor (TR) activation assays?

Methodological Answer :

  • Dose-Response Curves : Use 0.1–100 nM concentrations to establish EC₅₀ values. Include unlabeled T3 as a control to assess competitive binding .
  • Time-Course Studies : Collect samples at 0, 6, 12, and 24 hours to monitor receptor internalization via confocal microscopy with fluorescently tagged TRα .
  • Data Normalization : Express results as fold-change relative to vehicle-treated cells, with triplicate technical replicates to reduce variability .

Q. Q5. How should researchers validate the specificity of antibodies used in immunoassays for this compound?

Methodological Answer :

  • Cross-Reactivity Testing : Compare antibody binding to structural analogs (e.g., T4, reverse-T3) using competitive ELISA. Accept <5% cross-reactivity .
  • Mass Spectrometry Correlation : For absolute quantification, cross-validate immunoassay results with LC-MS/MS data from the same samples .
  • Epitope Mapping : Use synthetic peptide arrays to identify antibody binding sites, ensuring they do not overlap with the ¹³C₆-labeled region .

Methodological Pitfalls and Solutions

Q. Q6. What are common errors in preparing this compound stock solutions, and how can they be avoided?

Methodological Answer :

  • Solvent Selection : Dissolve in 0.1 N NH₃ in methanol (not pure water) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .
  • Storage Conditions : Aliquot and store at −80°C under argon to avoid oxidation. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) monthly .
  • Concentration Verification : Use quantitative NMR (qNMR) with trimethylsilylpropanoic acid (TSP) as an internal standard .

Q. Q7. How can researchers optimize LC-MS parameters to distinguish this compound from endogenous thyroid hormones?

Methodological Answer :

  • Chromatographic Separation : Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) over 15 minutes on a biphenyl column to resolve T3, T4, and this compound .
  • High-Resolution MS : Employ a Q-TOF mass spectrometer with resolving power >30,000 to differentiate isotopic clusters (¹³C₆ vs. natural abundance) .
  • Data Processing : Use software (e.g., Skyline) to integrate peaks based on exact mass (±5 ppm) and retention time (±0.2 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.